molecular formula C6H6N2O3 B1435054 4-Methyl-2-nitropyridine-1-oxide CAS No. 100047-40-3

4-Methyl-2-nitropyridine-1-oxide

Cat. No.: B1435054
CAS No.: 100047-40-3
M. Wt: 154.12 g/mol
InChI Key: MRDNIKKJWQWEPC-UHFFFAOYSA-N
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Description

4-Methyl-2-nitropyridine-1-oxide is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a nitro group at the 2-position, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitropyridine-1-oxide typically involves the nitration of pyridine N-oxideThe reaction is highly exothermic and requires careful temperature control to avoid the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of microreaction technology to ensure efficient mixing and heat transfer, minimizing the risk of hot spots and improving the overall yield and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitropyridine-1-oxide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Ammonia or amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

4-Methyl-2-nitropyridine-1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitropyridine-1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various cellular pathways .

Comparison with Similar Compounds

  • 2-Methyl-4-nitropyridine-1-oxide
  • 3-Methyl-4-nitropyridine-1-oxide
  • 4-Nitro-2-picoline N-oxide

Comparison: 4-Methyl-2-nitropyridine-1-oxide is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methyl-2-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDNIKKJWQWEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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